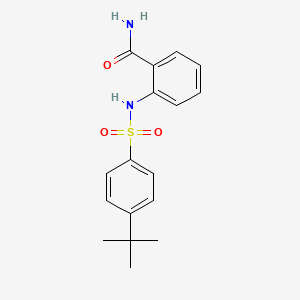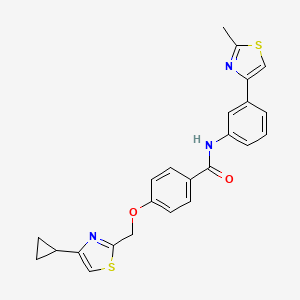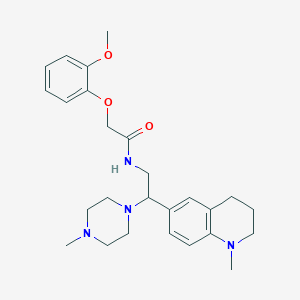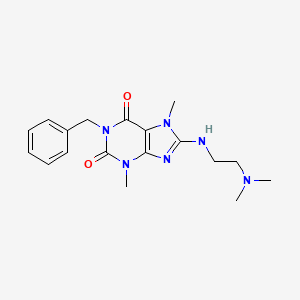
1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectral Characteristics and Sensor Ability
A study by Staneva, Angelova, and Grabchev (2020) investigates the spectral characteristics and sensor abilities of novel naphthalimide derivatives, which share structural similarities with the specified compound. These derivatives exhibit distinct photophysical properties and potential for metal ion detection, highlighting their utility in sensor applications. The influence of various factors on their fluorescent intensity was systematically explored, providing insights into their potential scientific applications (Staneva, Angelova, & Grabchev, 2020).
Cytotoxic Activity
Another area of application is in the exploration of cytotoxic activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which included the dimethylaminoethylamine fragment. These compounds demonstrated potent cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Novel Isoquinolino Derivatives
Tsai et al. (2018) focused on the synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives via the Pictet–Spengler reaction. This study illuminates the potential of incorporating the dimethylaminoethyl moiety into complex heterocyclic structures, contributing to the development of new compounds with potential applications in medicinal chemistry (Tsai, Huang, Syu, & Shih, 2018).
Organo-Catalyzed Ring Opening Polymerization
The organo-catalyzed ring-opening polymerization of a dioxane-dione derived from glutamic acid was studied by Thillaye du Boullay et al. (2010). This research, involving dimethylamino pyridine, underlines the compound's relevance in polymer chemistry, particularly in synthesizing polyesters with potential biomedical applications (Thillaye du Boullay, Saffon, Diehl, Martín-Vaca, & Bourissou, 2010).
Antiviral Activity
Kelley et al. (1989) explored the antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines. This study suggests the potential of such compounds to serve as a basis for developing new antiviral agents, indicating the broad spectrum of scientific applications for compounds containing dimethylaminoethylamine fragments (Kelley, Linn, & Selway, 1989).
Propriétés
IUPAC Name |
1-benzyl-8-[2-(dimethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-21(2)11-10-19-17-20-15-14(22(17)3)16(25)24(18(26)23(15)4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIBXWOXAQPSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

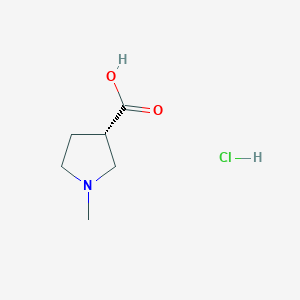
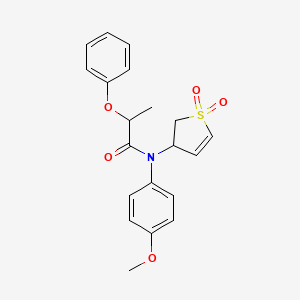
![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)
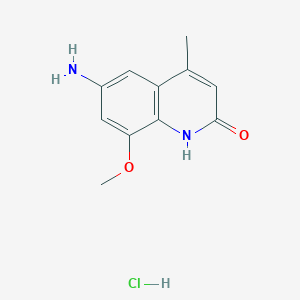
![2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2357364.png)
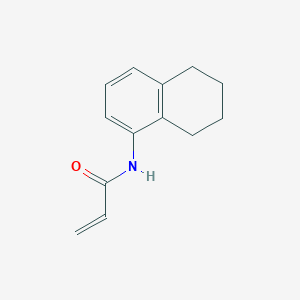
![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)
![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)
